molecular formula C14H21N3S B255480 N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Cat. No. B255480
M. Wt: 263.4 g/mol
InChI Key: AGRCONXQQHZLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the thienopyrimidine class of molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of enzyme activity through binding to the active site of the enzyme. This results in the disruption of the normal biological function of the enzyme, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. It also has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying various cellular processes and molecular mechanisms. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in laboratory experiments.

Future Directions

There are numerous future directions for research on N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. Some of the possible areas of investigation include its potential applications in the treatment of cancer, neurological disorders, and inflammatory diseases. Further studies are needed to evaluate its safety and efficacy in animal and human models, as well as to explore its mechanism of action in more detail. Additionally, the development of more potent and selective inhibitors based on the thienopyrimidine scaffold may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with hexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions of temperature and pressure to ensure maximum yield and purity of the product.

Scientific Research Applications

N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including protein kinases, phosphodiesterases, and phosphatases. This makes it a valuable tool for studying the molecular mechanisms involved in various biological processes, such as signal transduction, cell proliferation, and apoptosis.

properties

Product Name

N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

Molecular Formula

C14H21N3S

Molecular Weight

263.4 g/mol

IUPAC Name

N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H21N3S/c1-4-5-6-7-8-15-13-12-10(2)11(3)18-14(12)17-9-16-13/h9H,4-8H2,1-3H3,(H,15,16,17)

InChI Key

AGRCONXQQHZLJP-UHFFFAOYSA-N

SMILES

CCCCCCNC1=C2C(=C(SC2=NC=N1)C)C

Canonical SMILES

CCCCCCNC1=C2C(=C(SC2=NC=N1)C)C

Origin of Product

United States

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